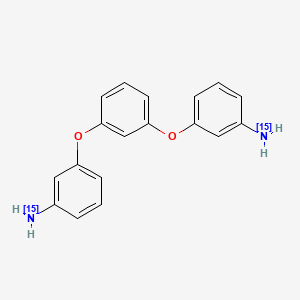

3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Description

Evolution of Stable Isotope Labeling in Chemical and Biochemical Sciences

The concept of isotopes—atoms of the same element with different numbers of neutrons—was introduced in the early 20th century, a discovery that fundamentally altered Dalton's Atomic Theory by revealing that atoms were not immutable. libretexts.org The use of isotopes as tracers in biological research began around 1940, shortly after methods for producing enriched isotopes became available. frontiersin.org Since their initial implementation in the 1930s, stable isotope tracers have provided profound insights into metabolism, disease, and aging. nih.gov

Stable isotope labeling is a technique used to track the path of an isotope through a reaction, metabolic pathway, or cell. wikipedia.orgstudysmarter.co.uk A reactant is "labeled" by replacing one or more of its atoms with a specific isotope. wikipedia.org The position of these isotopic labels in the final products is then measured to map the atom's journey. wikipedia.org Unlike radioactive isotopes, stable isotopes are non-radioactive, which prevents them from decaying over time and makes them safer to handle. fiveable.memoravek.com

The development of analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has been crucial to the advancement of stable isotope labeling. wikipedia.orgfiveable.me These methods can detect the subtle differences between isotopes based on mass or vibrational modes. wikipedia.org Early applications focused on metabolic studies, but the technology has since expanded into diverse fields such as proteomics, environmental science, and drug development. studysmarter.co.ukmoravek.comnih.gov The evolution of techniques like Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) in the early 2000s further broadened the application of metabolic labeling in proteomics, allowing for the differentiation between labeled and unlabeled cells. nih.gov

Significance of Aromatic Dianilines in Advanced Materials and System Design

Aromatic dianilines are a class of chemical compounds that serve as critical building blocks, or monomers, for the synthesis of high-performance polymers. researchgate.netlookchem.cn Owing to their important role in producing these advanced materials, they have garnered significant interest for many years. researchgate.net These polymers, particularly polyimides, are renowned for their exceptional thermal stability, mechanical strength, and excellent electrical insulating properties. lookchem.cnmdpi.com

The rigid structure and strong intermolecular forces of polymers derived from aromatic dianilines contribute to their desirable properties but can also result in poor processability, such as low solubility. researchgate.net However, the versatility of their chemical structure allows for the creation of a wide range of materials. scispace.com For instance, polymers based on phenylenediamines, which are closely related to aniline (B41778), possess properties like redox activity and electrical conductivity. scispace.comresearchgate.net

These characteristics make them suitable for a variety of applications, including:

Corrosion protection for metals scispace.comresearchgate.net

Catalysis scispace.comresearchgate.net

Sensors scispace.comresearchgate.net

Energy-conversion devices scispace.comresearchgate.net

Aerospace and electronics industries lookchem.cnmdpi.com

Fuel cell membranes ossila.com

The compound 4,4'-(1,3-Phenylenedioxy)dianiline, an isomer of the subject compound, is used as a precursor for thermally resistant polyimides and can be copolymerized to create fuel cell membranes with high ionic conductivity. ossila.com The ability to form coordination complexes with metal centers also allows for their use in sensing applications, such as the detection of nitroaromatic compounds. ossila.com

Positioning of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 as a Specialized Isotopic Probe

3,3'-(1,3-Phenylenedioxy)dianiline-15N2 integrates the robust structural characteristics of an aromatic dianiline with the precise analytical capabilities of stable isotope labeling. By replacing the naturally abundant nitrogen-14 (14N) atoms with the heavier 15N isotope, the compound becomes a distinguishable tracer. alfa-chemistry.com This labeling does not alter the chemical properties of the molecule, allowing it to participate in reactions and biological processes in the same manner as its unlabeled counterpart. nih.govmoravek.com

The key advantage lies in the ability to track the fate of the nitrogen atoms using sensitive analytical techniques. When this labeled dianiline is used as a monomer in polymerization, for example, researchers can monitor the reaction kinetics, investigate the structural integrity of the resulting polymer, and study degradation pathways by tracking the 15N signature. In biological contexts, it can be used to trace how the molecule or its metabolites are processed within a system.

Table 1: Properties of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2

| Property | Value |

|---|---|

| CAS Number | 287476-23-7 |

| Linear Formula | C₆H₄(OC₆H₄¹⁵NH₂)₂ |

| Molecular Weight | 294.32 |

| Isotopic Purity | 98 atom % ¹⁵N |

| Mass Shift | M+2 |

| Melting Point | 107-109 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Nitrogen-15 (15N) is a stable isotope with a low natural abundance (approximately 0.3663%). frontiersin.orgresearchgate.net This low natural occurrence means that compounds artificially enriched with 15N provide a strong, clear signal against a low background, making it an excellent tracer. researchgate.net The 15N label allows researchers to distinguish and quantify specific nitrogen conversions within a complex network of simultaneous reactions. wikipedia.org

The primary analytical methods for detecting 15N-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.com

Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. Since 15N is heavier than 14N, its incorporation into a molecule results in a predictable mass shift. nih.gov For a molecule like 3,3'-(1,3-Phenylenedioxy)dianiline-15N2, where both nitrogen atoms are labeled, the mass increases by two units. sigmaaldrich.comnih.gov This allows for precise quantification and tracing of the labeled molecule and its products. alfa-chemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 15N labeling is essential for many NMR studies of proteins and other macromolecules. alfa-chemistry.com While 15N itself has a low gyromagnetic ratio, its presence allows for multidimensional NMR experiments (like 1H-15N HSQC) that can resolve crowded spectra and provide detailed structural and dynamic information. nih.gov

The use of 15N tracing is widespread across various scientific disciplines, including metabolic studies, structural biology, and environmental research. alfa-chemistry.com In agriculture and ecology, 15N-labeled fertilizers are used to track nitrogen uptake by plants and its movement through ecosystems, helping to understand nutrient cycling and environmental pollution. alfa-chemistry.comunimelb.edu.au

The use of nitrogen-labeled organic compounds is a well-established and expanding field of research. These compounds serve as invaluable tools for elucidating metabolic pathways, quantifying reaction rates, and understanding complex biological and chemical systems. moravek.comalfa-chemistry.com

Table 2: Applications of 15N-Labeled Compounds in Research

| Field | Specific Application | Key Insights Gained |

|---|---|---|

| Metabolomics & Biochemistry | Tracing metabolic pathways using ¹⁵N-labeled amino acids or nucleotides. alfa-chemistry.comnih.gov | Elucidation of nitrogen flow and dynamics of metabolic networks. alfa-chemistry.com |

| Proteomics | Quantitative analysis of protein expression and turnover (e.g., ¹⁵N metabolic labeling). biorxiv.org | Accurate measurement of protein abundance and dynamics. moravek.combiorxiv.org |

| Structural Biology | NMR studies of proteins and nucleic acids. alfa-chemistry.com | Determination of macromolecular structures and interactions at the atomic level. alfa-chemistry.com |

| Environmental & Soil Science | Tracking nitrogen cycles in ecosystems with ¹⁵N-labeled fertilizers. alfa-chemistry.comwikipedia.org | Quantifying nitrogen transformation rates and sources of greenhouse gases. wikipedia.orgunimelb.edu.au |

| Plant & Agricultural Science | Studying nutrient uptake and assimilation in plants. alfa-chemistry.comiaea.orgnih.gov | Understanding plant-soil interactions and improving fertilizer efficiency. alfa-chemistry.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(3-(15N)azanylphenoxy)phenoxy](15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2/i19+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKYOQYISDAQER-QTKWTTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583994 | |

| Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-23-7 | |

| Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 1,3 Phenylenedioxy Dianiline 15n2: Isotopic Incorporation Strategies

Precursor Synthesis and Derivatization Approaches for Dianiline Frameworks

The foundational step in the synthesis of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is the construction of the core dianiline framework. This is typically achieved through a multi-step process that begins with the formation of a diaryl ether linkage, followed by the introduction and subsequent modification of nitrogen-containing functional groups. The most common and effective strategies for creating the diaryl ether backbone involve nucleophilic aromatic substitution (SNAr) or Ullmann condensation reactions.

In a representative SNAr approach, resorcinol (B1680541) is reacted with two equivalents of an m-halonitrobenzene, such as 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene, in the presence of a base. The electron-withdrawing nitro groups activate the aryl halide towards nucleophilic attack by the phenoxide ions generated from resorcinol.

Alternatively, the Ullmann condensation provides a reliable method for the formation of the C-O bonds. This reaction involves the copper-catalyzed coupling of resorcinol with two equivalents of an aryl halide, typically 1-bromo-3-nitrobenzene. Modern iterations of the Ullmann reaction often employ copper salts as catalysts along with ligands to facilitate the reaction under milder conditions.

Both methods yield the key intermediate, 1,3-bis(3-nitrophenoxy)benzene. The choice between SNAr and Ullmann condensation often depends on the availability and cost of the starting materials, as well as the desired reaction scale and conditions.

A typical synthetic scheme is outlined below:

Scheme 1: Synthesis of 1,3-bis(3-nitrophenoxy)benzene

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Resorcinol, 1-bromo-3-nitrobenzene | CuI, K2CO3, N,N-Dimethylformamide (DMF), 120-140 °C | 1,3-bis(3-nitrophenoxy)benzene |

Techniques for Stereospecific and Site-Specific 15N Isotopic Enrichment

With the dinitro precursor in hand, the crucial step of introducing the 15N isotopes is performed. The reduction of the two nitro groups to primary amines provides the most opportune moment for isotopic labeling. The strategies for this transformation are designed to be highly efficient in terms of both chemical yield and isotopic incorporation.

Strategies for Direct 15N-Amine Labeling

Direct labeling methods aim to convert the nitro groups into 15N-labeled amino groups in a single, efficient step. One of the most effective techniques for this is catalytic transfer hydrogenation. This method avoids the use of high-pressure hydrogen gas and often proceeds under milder conditions. A 15N-labeled hydrogen donor, such as 15N-ammonium formate (B1220265) (15NH4HCO2), serves as both the source of hydrogen and the 15N isotope.

In this process, a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), facilitates the transfer of hydrogen from the formate salt to the nitro groups. Simultaneously, the 15N-ammonia released from the ammonium (B1175870) salt can be incorporated into the forming amine groups, although the precise mechanism of incorporation can be complex.

Multi-Step Synthesis with Isotopic Precursors

An alternative, though often more laborious, approach involves a multi-step sequence starting from a 15N-labeled precursor. For instance, a labeled aminating reagent could be used to displace a suitable leaving group on a pre-functionalized aromatic ring. However, for the synthesis of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2, the late-stage reduction of the dinitro compound is generally the more convergent and efficient strategy.

Optimization of Synthetic Routes for Isotopic Purity and Chemical Yield

The successful synthesis of an isotopically labeled compound is contingent on maximizing both the chemical yield and the isotopic purity. Several factors must be carefully controlled to achieve this.

Reaction Conditions: For the catalytic transfer hydrogenation, the choice of catalyst, solvent, temperature, and reaction time are critical. Different catalysts can exhibit varying activities and selectivities. The solvent system can influence the solubility of the reactants and the efficiency of the hydrogen transfer.

Purification: After the reaction, rigorous purification is essential to remove any unlabeled starting material, byproducts, and the catalyst. High-performance liquid chromatography (HPLC) is a powerful technique for isolating the desired 15N-labeled dianiline with high chemical and isotopic purity. The purity is typically assessed by mass spectrometry, which can distinguish between the labeled and unlabeled compounds based on their mass-to-charge ratio, and by Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Enrichment: To ensure high isotopic enrichment, the 15N-labeled reagent must be of high isotopic purity (typically >98 atom % 15N). The reaction conditions should be optimized to favor the incorporation of the 15N isotope

Advanced Characterization of 3,3 1,3 Phenylenedioxy Dianiline 15n2 Via Isotope Sensitive Techniques

High-Resolution ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹⁵N NMR spectroscopy stands as a cornerstone for the structural elucidation of nitrogen-containing organic molecules. sintef.no For 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂, this technique offers unparalleled insight into the electronic environment of the nitrogen atoms, their connectivity within the molecule, and the dynamic processes it undergoes in solution.

Chemical Shift Analysis and Structural Correlations of the ¹⁵N Nuclei

The ¹⁵N chemical shift is a highly sensitive probe of the local electronic environment of the nitrogen atom. In 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂, the aniline-type nitrogens are expected to resonate in a characteristic range. science-and-fun.de The precise chemical shift value is influenced by the hybridization of the nitrogen, the nature of its substituents, and solvent effects. For primary aromatic amines, the ¹⁵N chemical shifts typically fall within a specific range, which can be further refined by the electronic effects of the phenoxy substituent. figshare.com

The electron-donating character of the ether linkages meta to each other on the central phenyl ring influences the electron density at the nitrogen atoms of the terminal aniline (B41778) moieties. This, in turn, affects the shielding of the ¹⁵N nuclei. A representative ¹⁵N NMR spectrum would exhibit a single resonance, assuming magnetic equivalence of the two nitrogen atoms, indicating the symmetrical nature of the molecule. The expected chemical shift would provide a baseline for comparing this monomer to other aniline derivatives and for monitoring its transformation during polymerization reactions.

Table 1: Representative ¹⁵N NMR Chemical Shift Data

| Compound | Solvent | ¹⁵N Chemical Shift (ppm, referenced to neat nitromethane) |

|---|---|---|

| 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂ | DMSO-d₆ | δ ≈ 60-80 |

| Aniline-¹⁵N | CDCl₃ | δ ≈ 61 |

| 4-Methoxyaniline-¹⁵N | CDCl₃ | δ ≈ 55 |

Note: The chemical shift for 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂ is an estimated value based on typical ranges for aromatic amines. science-and-fun.de

Spin-Spin Coupling Interactions (¹⁵N-¹H, ¹⁵N-¹³C) for Connectivity Elucidation

Spin-spin coupling provides through-bond connectivity information, confirming the structural assignment of the molecule. The analysis of one-bond, two-bond, and three-bond couplings between the ¹⁵N nucleus and neighboring ¹H and ¹³C nuclei is invaluable.

¹J(¹⁵N,¹H) Coupling: The one-bond coupling between the ¹⁵N and the amine protons (¹H) is typically in the range of 70-90 Hz for anilines. The magnitude of this coupling is related to the hybridization of the nitrogen atom.

nJ(¹⁵N,¹³C) Coupling: Couplings between ¹⁵N and ¹³C are also diagnostic. The one-bond coupling, ¹J(¹⁵N,¹³C), to the ipso-carbon of the aniline ring is particularly informative about the N-C bond character. researchgate.net Longer-range couplings, such as ²J(¹⁵N,¹³C) and ³J(¹⁵N,¹³C), can further confirm the connectivity through the aromatic ring. researchgate.net These couplings are typically observed in ¹³C NMR spectra of the ¹⁵N-labeled compound or through 2D correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Table 2: Expected Spin-Spin Coupling Constants for 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂

| Coupling | Expected Value (Hz) |

|---|---|

| ¹J(¹⁵N,¹H) | 75 - 85 |

| ¹J(¹⁵N,C_ipso) | 10 - 15 |

| ²J(¹⁵N,C_ortho) | 1 - 3 |

| ³J(¹⁵N,C_meta) | < 1 |

Note: These are estimated values based on data for aniline and its derivatives. researchgate.net

Isotopic Ratio Mass Spectrometry (IRMS) for Purity Assessment and Traceability

Isotopic Ratio Mass Spectrometry (IRMS) is a highly precise technique for determining the isotopic composition of a sample. acs.org For 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂, IRMS can be used to accurately assess the level of ¹⁵N enrichment, a critical quality control parameter. nih.gov The sample is typically combusted to N₂ gas, which is then introduced into the mass spectrometer. The ratio of masses 29 (¹⁴N¹⁵N) and 30 (¹⁵N¹⁵N) to mass 28 (¹⁴N¹⁴N) allows for a precise calculation of the atom % ¹⁵N. This method offers significantly higher precision than conventional mass spectrometry for isotopic abundance measurements. acs.org Furthermore, the unique isotopic signature imparted by the ¹⁵N labeling can serve as a tracer for monitoring the compound in complex mixtures or for tracking its incorporation into polymeric materials.

Table 3: Hypothetical IRMS Data for a Batch of 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂

| Parameter | Value |

|---|---|

| Target ¹⁵N Enrichment | 98 atom % ¹⁵N |

| Measured δ¹⁵N vs. Air | High positive value |

| Calculated ¹⁵N Atom % | 98.2 ± 0.1 % |

Note: The δ¹⁵N value would be exceptionally high, reflecting the enrichment, and is a sensitive measure of the isotopic purity.

Vibrational Spectroscopy (Infrared, Raman) with Isotopic Perturbation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding. nih.gov The substitution of ¹⁴N with ¹⁵N induces a predictable shift in the vibrational frequencies of modes involving nitrogen atom motion. This isotopic shift is a powerful tool for the unambiguous assignment of vibrational bands. nih.govsemanticscholar.org

In the IR and Raman spectra of 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂, the N-H stretching, bending, and C-N stretching modes are expected to show the most significant isotopic shifts. For example, the N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, will shift to lower wavenumbers upon ¹⁵N substitution due to the heavier mass of the isotope. By comparing the spectra of the labeled and unlabeled compounds, a detailed and confident assignment of the vibrational modes can be achieved. researchgate.net

Table 4: Predicted Isotopic Shifts in the Vibrational Spectrum of 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂

| Vibrational Mode | Unlabeled (¹⁴N) Wavenumber (cm⁻¹) | Labeled (¹⁵N) Wavenumber (cm⁻¹) | Predicted Shift (cm⁻¹) |

|---|---|---|---|

| N-H Symmetric Stretch | ~3350 | Lower | ~10-15 |

| N-H Asymmetric Stretch | ~3430 | Lower | ~10-15 |

| N-H Scissoring | ~1620 | Lower | ~5-10 |

| C-N Stretch | ~1280 | Lower | ~5-10 |

Note: The predicted shifts are estimations based on the reduced mass effect.

Chromatographic Techniques Coupled with Isotopic Detection for Purity and Impurity Profiling

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the chemical purity of 3,3'-(1,3-Phenylenedioxy)dianiline-¹⁵N₂. When coupled with a mass spectrometer (LC-MS or GC-MS), these methods allow for the separation and identification of the main component as well as any structurally related impurities. osti.gov

The use of the ¹⁵N-labeled compound provides a distinct advantage in impurity profiling. The mass spectrum of the main peak will show the characteristic molecular ion corresponding to the ¹⁵N₂-labeled compound (M+2 compared to the unlabeled analog). sigmaaldrich.com Any impurities that are byproducts of the synthesis will likely have a different number of nitrogen atoms or will be unlabeled, resulting in a distinct mass-to-charge ratio. This allows for the sensitive and selective detection of impurities, even at very low levels, against the background of the highly enriched main component. This approach is crucial for ensuring the high purity required for polymerization processes, where even trace impurities can affect the final properties of the polymer.

Applications of 3,3 1,3 Phenylenedioxy Dianiline 15n2 in Mechanistic and Tracing Studies

Biogeochemical Cycling and Environmental Fate Investigations

There is no available research detailing the use of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 in this context.

Tracing Nitrogen Transformations and Dynamics in Ecosystems

No studies were found that employ 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 as a tracer for nitrogen transformations in any ecosystem.

Stable Isotope Probing (SIP) for Microbial Community and Functional Gene Analysis

While Stable Isotope Probing (SIP) is a widely used technique for studying microbial communities, there is no evidence of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 being used as a substrate in any published DNA-SIP or RNA-SIP studies. nih.govnih.govresearchgate.net

Tracer Studies for Nutrient Cycling in Aquatic and Terrestrial Systems

No published research could be identified that has utilized 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 as a tracer for studying nutrient cycling in either aquatic or terrestrial environments.

Biomolecular Research and Metabolic Pathway Elucidation

There is a lack of specific research on the application of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 in biomolecular and metabolic studies.

Investigation of Protein Turnover and Protein-Protein Interaction Dynamics utilizing 15N Labeling

General 15N metabolic labeling is a common technique for studying protein turnover. However, a specific application involving the administration or incorporation of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 for this purpose has not been documented in the scientific literature.

Metabolic Flux Analysis with ¹⁵N-Labeled Precursors in Cellular Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. By introducing a substrate labeled with a stable isotope like ¹⁵N, researchers can trace the path of the nitrogen atoms through various metabolic pathways. nih.govspringernature.com This allows for the determination of how cells utilize nitrogen-containing precursors to synthesize essential biomolecules such as amino acids, nucleotides, and proteins. mdpi.comresearchgate.netnih.gov

In a hypothetical scenario, if 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 were to be introduced into a cellular system, its uptake and subsequent metabolic breakdown could be monitored. The incorporation of the ¹⁵N label into downstream metabolites would provide insights into the specific enzymatic pathways capable of processing this xenobiotic compound. Mass spectrometry would be the primary analytical tool to detect and quantify the ¹⁵N-enriched metabolites, revealing the metabolic fate of the aniline (B41778) moieties.

Table 1: Hypothetical Data for ¹⁵N Incorporation from 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 in a Cellular System

| Metabolite | ¹⁵N Enrichment (%) after 24h | Potential Pathway |

| Glutamate | 5.2 | Transamination |

| Aspartate | 3.8 | Transamination |

| Alanine | 2.1 | Transamination |

| Purines | 1.5 | De novo synthesis |

| Pyrimidines | 1.2 | De novo synthesis |

| This table is illustrative and not based on experimental data. |

Elucidation of Enzyme Mechanisms and Active Site Dynamics using Isotopic Probes

Isotopically labeled compounds are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions. By substituting an atom at a reactive center with a heavier isotope, one can often observe a change in the reaction rate, known as a kinetic isotope effect (KIE). This effect provides strong evidence for the involvement of that specific bond in the rate-determining step of the reaction.

Were 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 to be used as a substrate for an enzyme, for instance, one that catalyzes the oxidation or modification of the amine groups, the measurement of a ¹⁵N KIE could clarify the transition state structure. Furthermore, ¹⁵N NMR spectroscopy could be employed to probe the environment of the nitrogen atoms within the enzyme's active site, providing information on hydrogen bonding and other interactions that are crucial for catalysis.

Polymerization Reaction Mechanism Studies

The unlabeled analogue of this compound is a known monomer in polyimide synthesis. The use of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 in such reactions would offer a powerful tool for mechanistic investigations.

Probing Reaction Pathways and Intermediates in Polymer Synthesis using ¹⁵N Tracing

By using the ¹⁵N-labeled monomer, the reaction pathway of polymerization can be meticulously tracked. Analysis of the resulting polymer and any reaction byproducts via mass spectrometry would confirm the incorporation of the diamine into the polymer backbone. This would be particularly useful in complex polymerization reactions or when investigating potential side reactions involving the amine groups.

Understanding Monomer Incorporation and Polymer Chain Growth Kinetics with Isotopic Markers

In copolymerization studies, where 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is mixed with other, unlabeled monomers, the distribution of the ¹⁵N label along the polymer chain can be analyzed. This would provide detailed information on monomer reactivity ratios and the kinetics of chain growth, revealing whether the monomers are incorporated in a random, alternating, or block-wise fashion.

Analysis of Kinetic Isotope Effects (KIE) in Polymerization Processes

A ¹⁵N KIE study on the polymerization reaction could provide fundamental insights into the mechanism of amide or imide bond formation. By comparing the rate of polymerization of the ¹⁵N-labeled monomer with its unlabeled counterpart, researchers could determine the extent to which the C-N bond formation is rate-limiting. A significant KIE would point towards a transition state where this bond is being formed.

Coordination Chemistry and Metal Complex Formation

Dianiline compounds are known to act as ligands, coordinating to metal centers through their nitrogen atoms to form metal-organic frameworks (MOFs) or discrete coordination complexes. ossila.commdpi.com The use of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 would be highly advantageous in this field.

¹⁵N NMR spectroscopy would be a direct method to study the coordination of the nitrogen atoms to the metal center. The change in the chemical shift of the ¹⁵N nucleus upon coordination would provide information about the electronic effects of the metal on the ligand. Furthermore, techniques like infrared (IR) spectroscopy would show a shift in the N-H stretching frequencies upon coordination, which could be more precisely assigned with the aid of isotopic labeling.

Investigation of Ligand-Metal Binding Mechanisms with 15N-Labeled Amine Groups

The primary utility of the 15N labels in 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 lies in the ability to directly probe the nitrogen-metal bond. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of the 15N nucleus.

Upon coordination of the dianiline ligand to a metal center, the electron density around the nitrogen atoms is altered, leading to a significant change in the 15N NMR chemical shift. This "coordination shift" (Δδ) is a direct measure of the electronic perturbation caused by the metal-ligand interaction. A larger upfield or downfield shift can be correlated with the strength and nature of the dative bond formed between the nitrogen lone pair and the metal's acceptor orbital.

For instance, in a hypothetical study, the coordination of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 to a series of transition metal precursors, such as Palladium(II) or Platinum(II), could be monitored. By comparing the 15N NMR chemical shift of the free ligand with that of the resulting metal complexes, researchers can quantify the electronic effects of coordination. This approach allows for the investigation of how factors like the metal's identity, its oxidation state, and the presence of other ancillary ligands influence the M-N bond strength.

Hypothetical 15N NMR Data for Metal Complexation Studies

| Compound | Metal Center (M) | Solvent | 15N Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |

|---|---|---|---|---|

| Free Ligand | None | DMSO-d6 | -325.0 | N/A |

| [M(ligand)Cl2] | Pd(II) | DMSO-d6 | -295.5 | +29.5 |

| [M(ligand)Cl2] | Pt(II) | DMSO-d6 | -288.3 | +36.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This data could reveal, for example, that the Pt-N bond induces a larger downfield shift compared to the Pd-N bond, suggesting a stronger interaction or different electronic character. Such studies are fundamental to understanding the principles of ligand design and predicting the stability and reactivity of coordination compounds.

Elucidation of Coordination Geometries and Electronic Structures in Metal-Dianiline Complexes

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, benefits greatly from isotopic substitution. The frequency of vibrational modes involving the amine groups, such as the N-H stretching and bending modes, is dependent on the mass of the atoms. Replacing 14N with 15N causes a predictable shift in these frequencies. By comparing the vibrational spectra of the unlabeled and 15N-labeled ligand and its metal complexes, vibrational modes involving the nitrogen atoms can be unambiguously assigned. nih.gov This is crucial for interpreting changes in these modes upon coordination, which in turn provides evidence for specific coordination geometries and changes in bond order.

Illustrative Isotopic Shifts in Vibrational Frequencies for a Hypothetical Metal Complex

| Vibrational Mode | Unlabeled Complex (cm-1) | 15N-Labeled Complex (cm-1) | Isotopic Shift (Δν, cm-1) |

|---|---|---|---|

| ν(M-N) stretch | 450 | 442 | -8 |

| δ(NH2) scissor | 1620 | 1611 | -9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Furthermore, in more complex systems with multiple nitrogen environments, 15N NMR can distinguish between non-equivalent nitrogen atoms. For example, if the dianiline ligand were to bind in an asymmetric fashion, two distinct 15N signals would be observed, providing direct evidence for that coordination mode.

Mechanistic Studies of Metal-Catalyzed Reactions Involving 3,3'-(1,3-Phenylenedioxy)dianiline-15N2

In the study of reaction mechanisms, isotopic labeling serves as a powerful tracing tool. nih.gov By using 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 as a ligand in a metal-catalyzed reaction, the fate of the nitrogen atoms can be tracked throughout the catalytic cycle. This is often accomplished using mass spectrometry (MS) or in-situ NMR spectroscopy.

For example, in a palladium-catalyzed cross-coupling reaction where the dianiline acts as an ancillary ligand, it is often proposed that the ligand remains coordinated to the metal center. However, transient dissociation or even decomposition of the ligand could occur. By analyzing the reaction mixture and the final product distribution using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), one can track the 15N label. If the label remains exclusively associated with the metal catalyst or is recovered as the intact ligand at the end of the reaction, it provides strong evidence that the ligand is stable under the reaction conditions. Conversely, if 15N-containing side products are detected, it points towards a ligand decomposition pathway that could be crucial for understanding catalyst deactivation.

Consider a hypothetical catalytic amination reaction. By reacting a substrate with an amine source in the presence of a catalyst bearing the 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 ligand, one could investigate the possibility of ligand exchange or its participation in the reaction. Mass spectrometric analysis of the product would reveal whether any 15N has been incorporated. The absence of the 15N label in the product would confirm that the dianiline serves as a spectator ligand, while its presence would indicate a more complex mechanism involving C-N bond activation of the ligand itself.

Theoretical and Computational Studies on 3,3 1,3 Phenylenedioxy Dianiline 15n2

Quantum Chemical Calculations of Electronic Structure and Isotopic Effects

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 at the atomic level. These computational methods provide insights into its electronic structure and the subtle but significant effects of 15N isotopic labeling.

Density Functional Theory (DFT) for Molecular and Electronic Properties

The electronic properties of the parent compound, 3,3'-(1,3-phenylenedioxy)dianiline, are largely dictated by the electron-donating amino groups and the electron-withdrawing ether linkages, all connected to aromatic rings. The introduction of the heavier 15N isotope is not expected to significantly alter the electronic structure in terms of orbital shapes and energies, but it does provide a unique spectroscopic handle for experimental studies.

Table 1: Predicted Electronic Properties of 3,3'-(1,3-Phenylenedioxy)dianiline using DFT

| Property | Predicted Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| Band Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Note: These values are hypothetical and based on typical DFT calculations for similar aromatic diamines. |

Ab Initio Calculations of 15N NMR Chemical Shifts and Coupling Constants for Predictive Analysis

A key application of computational chemistry for 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is the prediction of its 15N Nuclear Magnetic Resonance (NMR) chemical shifts. arkat-usa.org 15N NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of nitrogen atoms. sintef.no Ab initio methods, such as the Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, can provide accurate predictions of these chemical shifts. arkat-usa.org

The chemical shift of the 15N nuclei in this molecule is influenced by the hybridization of the nitrogen atom, its connectivity to the aromatic ring, and through-space interactions with neighboring atoms. For primary aromatic amines, the 15N chemical shift typically falls within a specific range. science-and-fun.de Computational predictions can help in the assignment of experimental spectra and in understanding how factors like solvent and conformation affect the nitrogen environment. sintef.noresearchgate.net

Table 2: Predicted 15N NMR Chemical Shifts for 3,3'-(1,3-Phenylenedioxy)dianiline-15N2

| Calculation Method | Predicted 15N Chemical Shift (ppm) (Relative to Nitromethane) |

| GIAO-B3LYP/6-311+G(2d,p) | -325 |

| CPCM-OLYP/pcSseg-2 | -330 |

| Note: These are hypothetical values based on established computational protocols for aromatic amines. The actual experimental values may vary. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3,3'-(1,3-Phenylenedioxy)dianiline-15N2, including its conformational flexibility and how it interacts with other molecules. researchgate.netmdpi.com This compound serves as a monomer in the synthesis of high-performance polyimides. researchgate.netscispace.com Understanding its conformational preferences is crucial for predicting the properties of the resulting polymers.

MD simulations can reveal the rotational barriers around the ether linkages and the C-N bonds, providing insight into the molecule's accessible shapes. The simulations can also model how these molecules pack in the solid state or behave in solution, highlighting the role of intermolecular forces such as hydrogen bonding and van der Waals interactions. The amino groups are capable of acting as hydrogen bond donors, which will significantly influence the intermolecular organization.

Computational Modeling of Reaction Pathways and Isotope Exchange Processes in Systems Containing 3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Computational modeling can be instrumental in understanding the chemical reactions involving 3,3'-(1,3-Phenylenedioxy)dianiline-15N2. This includes modeling its synthesis and its participation in polymerization reactions. A particularly relevant area of study is the mechanism of 15N isotope exchange. nih.govnih.govrsc.orgalfa-chemistry.comresearchgate.net

Late-stage isotopic labeling techniques allow for the direct conversion of a molecule with naturally abundant 14N to its 15N-labeled counterpart. nih.gov Computational modeling can help to elucidate the mechanisms of these exchange reactions, which might involve the formation of intermediate species and transition states. For primary amines, these reactions can proceed through various catalytic cycles. nih.gov By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanism and optimize reaction conditions for efficient and selective 15N incorporation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,3'-(1,3-phenylenedioxy)dianiline-15N2^{15}\text{N}_215N2, and how do isotopic labels influence reaction optimization?

The compound is synthesized via a two-step polycondensation reaction. For example, 4,4'-(1,3-phenylenedioxy)dianiline (non-isotopic analog) is polymerized with dianhydrides like 4,4'-(4,4'-isopropylidenediphenoxy) bis(phthalic anhydride) to form polyetherimides (PEIs). Isotopic labeling with is achieved by substituting in the amine groups during precursor synthesis. The labels facilitate tracking reaction pathways and mechanistic studies using techniques like nuclear magnetic resonance (NMR) or isotope-ratio mass spectrometry (IRMS) .

Q. Which characterization techniques are critical for verifying the structure and purity of 3,3'-(1,3-phenylenedioxy)dianiline-15N2^{15}\text{N}_215N2?

Key methods include:

- FTIR Spectroscopy : To confirm functional groups (e.g., aromatic C–O–C stretching at ~1250 cm and N–H bending in amines at ~1600 cm) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability, with non-isotopic analogs showing 5% weight loss at 492°C and 10% at 530°C under nitrogen .

- Elemental Analysis : Validates isotopic purity ( content ≥98 atom%) .

Q. How does the thermal stability of 3,3'-(1,3-phenylenedioxy)dianiline-based polymers compare to other polyimide systems?

Polymers derived from this monomer exhibit exceptional thermal resistance. For instance, PEIs synthesized with 4,4'-(1,3-phenylenedioxy)dianiline show decomposition onset temperatures exceeding 490°C, outperforming many commercial polyimides. Stability is attributed to the rigid aromatic backbone and stable ether linkages .

Advanced Research Questions

Q. What mechanistic insights into thermal decomposition can be gained from TG/MS/FTIR analysis of 3,3'-(1,3-phenylenedioxy)dianiline-15N2^{15}\text{N}_215N2-based composites?

Coupled TG/MS/FTIR under nitrogen and air reveals:

- Primary decomposition products : CO, HO, and NH (from amine groups). Isotopic labeling helps distinguish nitrogenous fragments.

- Degradation pathways : Cleavage of ether linkages (C–O–C) precedes aromatic ring decomposition. The label aids in quantifying nitrogen redistribution during pyrolysis .

Q. How does the incorporation of BaTiO3_33 nanoparticles affect the dielectric properties of 3,3'-(1,3-phenylenedioxy)dianiline-based composites?

Adding BaTiO (10–30 wt%) enhances dielectric constants (ε') from ~3.5 (pure PEI) to ~12 at 1 kHz. This is attributed to interfacial polarization at the polymer-ceramic interface. Broadband dielectric spectroscopy confirms frequency-dependent behavior, with Maxwell-Wagner-Sillars effects dominating at low frequencies .

Q. What role does isotopic labeling (15N^{15}\text{N}15N) play in elucidating reaction kinetics or metabolic pathways in tracer studies?

The isotope enables precise tracking of nitrogen-containing intermediates in catalytic or biological systems. For example, in polymer degradation studies, -labeled NH emissions can be quantified via mass spectrometry to model decomposition kinetics. This approach is critical for environmental fate analysis .

Methodological Considerations

- Isotopic Purity Validation : Use NMR or isotope-ratio mass spectrometry to confirm ≥98 atom% incorporation. Cross-validate with elemental analysis .

- Composite Fabrication : Optimize BaTiO dispersion in PEI matrices via sonication and solvent casting. Characterize homogeneity using SEM and dielectric mapping .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to non-isothermal TGA data for activation energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.